molecular formula C11H9N3S B13829607 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

Cat. No.: B13829607
M. Wt: 215.28 g/mol
InChI Key: BIZLWQWPCFQALU-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-imidazole-4-carboxylic acid with 2-aminobenzenethiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or imidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-imidazol-4-yl)-1,3-thiazole
  • 2-(5-methyl-1H-imidazol-4-yl)-1,3-oxazole
  • 2-(5-methyl-1H-imidazol-4-yl)-1,3-diazole

Uniqueness

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties. The combination of these two heterocyclic systems enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)

InChI Key

BIZLWQWPCFQALU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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